molecular formula C16H15FN4O2S B4522884 N-[(2E)-5-cyclopropyl-1,3,4-thiadiazol-2(3H)-ylidene]-1-(2-fluorophenyl)-5-oxopyrrolidine-3-carboxamide

N-[(2E)-5-cyclopropyl-1,3,4-thiadiazol-2(3H)-ylidene]-1-(2-fluorophenyl)-5-oxopyrrolidine-3-carboxamide

Cat. No.: B4522884
M. Wt: 346.4 g/mol
InChI Key: UNJSPCHYXGSYGY-UHFFFAOYSA-N
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Description

N-[(2E)-5-cyclopropyl-1,3,4-thiadiazol-2(3H)-ylidene]-1-(2-fluorophenyl)-5-oxopyrrolidine-3-carboxamide is a complex organic compound with potential applications in various fields of science and industry. This compound features a unique structure that includes a cyclopropyl group, a thiadiazole ring, and a fluorophenyl group, making it an interesting subject for chemical research and development.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(2E)-5-cyclopropyl-1,3,4-thiadiazol-2(3H)-ylidene]-1-(2-fluorophenyl)-5-oxopyrrolidine-3-carboxamide typically involves multiple steps, starting from readily available precursors. The process may include the formation of the thiadiazole ring through cyclization reactions, followed by the introduction of the cyclopropyl and fluorophenyl groups via substitution reactions. Specific reaction conditions such as temperature, solvents, and catalysts are optimized to achieve high yields and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and advanced purification techniques ensures consistent quality and scalability. Green chemistry principles may also be applied to minimize waste and environmental impact.

Chemical Reactions Analysis

Types of Reactions

N-[(2E)-5-cyclopropyl-1,3,4-thiadiazol-2(3H)-ylidene]-1-(2-fluorophenyl)-5-oxopyrrolidine-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can lead to the formation of amines or alcohols.

    Substitution: Electrophilic or nucleophilic substitution reactions can introduce new functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles. Reaction conditions are carefully controlled to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides, while reduction can produce amines.

Scientific Research Applications

N-[(2E)-5-cyclopropyl-1,3,4-thiadiazol-2(3H)-ylidene]-1-(2-fluorophenyl)-5-oxopyrrolidine-3-carboxamide has a wide range of scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a candidate for drug development, particularly in targeting specific enzymes or receptors.

    Industry: Utilized in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of N-[(2E)-5-cyclopropyl-1,3,4-thiadiazol-2(3H)-ylidene]-1-(2-fluorophenyl)-5-oxopyrrolidine-3-carboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The pathways involved can include inhibition of enzyme activity, alteration of signal transduction, or induction of apoptosis in cancer cells.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[(2E)-5-cyclopropyl-1,3,4-thiadiazol-2(3H)-ylidene]-1-(2-fluorophenyl)-5-oxopyrrolidine-3-carboxamide stands out due to its unique combination of structural features, which confer specific chemical and biological properties

Properties

IUPAC Name

N-(5-cyclopropyl-1,3,4-thiadiazol-2-yl)-1-(2-fluorophenyl)-5-oxopyrrolidine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15FN4O2S/c17-11-3-1-2-4-12(11)21-8-10(7-13(21)22)14(23)18-16-20-19-15(24-16)9-5-6-9/h1-4,9-10H,5-8H2,(H,18,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UNJSPCHYXGSYGY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C2=NN=C(S2)NC(=O)C3CC(=O)N(C3)C4=CC=CC=C4F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15FN4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

346.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-[(2E)-5-cyclopropyl-1,3,4-thiadiazol-2(3H)-ylidene]-1-(2-fluorophenyl)-5-oxopyrrolidine-3-carboxamide
Reactant of Route 2
Reactant of Route 2
N-[(2E)-5-cyclopropyl-1,3,4-thiadiazol-2(3H)-ylidene]-1-(2-fluorophenyl)-5-oxopyrrolidine-3-carboxamide
Reactant of Route 3
Reactant of Route 3
N-[(2E)-5-cyclopropyl-1,3,4-thiadiazol-2(3H)-ylidene]-1-(2-fluorophenyl)-5-oxopyrrolidine-3-carboxamide
Reactant of Route 4
Reactant of Route 4
N-[(2E)-5-cyclopropyl-1,3,4-thiadiazol-2(3H)-ylidene]-1-(2-fluorophenyl)-5-oxopyrrolidine-3-carboxamide
Reactant of Route 5
N-[(2E)-5-cyclopropyl-1,3,4-thiadiazol-2(3H)-ylidene]-1-(2-fluorophenyl)-5-oxopyrrolidine-3-carboxamide
Reactant of Route 6
Reactant of Route 6
N-[(2E)-5-cyclopropyl-1,3,4-thiadiazol-2(3H)-ylidene]-1-(2-fluorophenyl)-5-oxopyrrolidine-3-carboxamide

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